molecular formula C19H21BrN2O2S B2588070 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole CAS No. 899350-84-6

1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2588070
CAS No.: 899350-84-6
M. Wt: 421.35
InChI Key: SLFDUPAKWWBXIX-UHFFFAOYSA-N
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Description

The chemical reagent 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is a dihydropyrazole (pyrazoline) derivative engineered for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates multiple privileged pharmacophores, including a benzenesulfonyl group, a 4-bromophenyl ring, and a sterically hindered tert-butyl moiety. These structural features are known to be critical in modulating biological activity and optimizing molecular interactions with therapeutic targets . The strategic inclusion of the bromophenyl substituent suggests potential for investigating anticancer and cytotoxic mechanisms, as similar groups have been shown to enhance activity against specific cancer cell lines and inhibit key metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Furthermore, the benzenesulfonyl group is a hallmark of compounds with significant anti-inflammatory and antinociceptive properties, often acting through the modulation of pathways involving cyclooxygenase-2 (COX-2), opioid receptors, and ion channels such as acid-sensing ion channel 1α (ASIC-1α) and transient receptor potential vanilloid 1 (TRPV1) . The tert-butyl group, a sterically demanding substituent, is strategically incorporated to influence the molecule's lipophilicity, metabolic stability, and overall binding affinity to hydrophobic pockets within protein targets, thereby fine-tuning the compound's efficacy and selectivity profile . Researchers can leverage this complex chemical scaffold as a key intermediate in multi-step synthesis or as a lead compound for the rational design and development of novel therapeutic agents targeting inflammation, pain, cancer, and central nervous system disorders . Its defined structure offers a valuable tool for establishing structure-activity relationships (SAR) and probing complex biochemical mechanisms.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-tert-butyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-19(2,3)18-13-17(14-9-11-15(20)12-10-14)22(21-18)25(23,24)16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDUPAKWWBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester in the presence of a sulfonylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, related pyrazole derivatives have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure allows for potential modifications that enhance its bioactivity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can inhibit inflammatory pathways. In particular, compounds with similar structures have shown promise in reducing inflammation in animal models, suggesting that 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole could be further investigated for its anti-inflammatory properties .

Anticancer Potential

Studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to interact with specific cellular targets may inhibit cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer treatment .

Organic Electronics

The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonyl and bromophenyl groups enhances the electronic characteristics, potentially improving device performance .

Polymer Chemistry

In polymer chemistry, pyrazole derivatives can serve as building blocks for synthesizing advanced materials with tailored properties. Their incorporation into polymer chains can lead to materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .

Case Studies and Research Findings

StudyFocusKey Findings
Antibacterial ActivityDemonstrated effectiveness against MRSA and E. coli; structure-activity relationship established.
Anti-inflammatory PropertiesShowed significant reduction in inflammation markers in vivo; potential as an anti-inflammatory agent confirmed.
Organic ElectronicsEnhanced charge mobility observed in devices incorporating pyrazole derivatives; improved efficiency noted in OLEDs.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzenesulfonyl group and the bromophenyl group can influence its binding affinity and selectivity for these targets. The tert-butyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Key Observations :

  • Methylsulfonyl -containing analogs (e.g., compound from ) exhibit higher molecular weights due to sulfur-based substituents but lack the tert-butyl group’s lipophilicity.
  • Microwave-assisted synthesis (e.g., ) improves efficiency compared to traditional methods, though the target compound’s synthesis likely follows conventional cyclization .

Key Observations :

  • The benzenesulfonyl group in the target compound may confer enzyme inhibition (e.g., carbonic anhydrase) similar to ’s sulfonamide derivatives .
  • Bromophenyl substituents (common in ) correlate with enhanced cytotoxicity and selective enzyme inhibition.
  • tert-Butyl groups (as in the target and ) likely improve membrane permeability due to lipophilicity, though this may reduce solubility .
Physicochemical Properties

Predicted properties highlight substituent-driven differences:

Compound Name Density (g/cm³) Melting Point (°C) LogP (Predicted) Aqueous Solubility
Target Compound 1.45–1.55 180–200 (est.) 4.8–5.2 Low
1-Acetyl-3-(4-bromophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole 1.57 N/A 3.5 Moderate
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole 1.57 N/A 4.1 Low

Key Observations :

  • Benzenesulfonyl groups may elevate density due to sulfur’s atomic weight .

Biological Activity

1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20BrN3O2S
  • Molecular Weight : 408.34 g/mol
  • CAS Number : [insert CAS number if available]

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that modifications in the pyrazole structure can lead to compounds with promising anti-inflammatory activity. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. One derivative exhibited notable activity against these strains, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Pyrazole compounds are being investigated for their anticancer properties. Research has highlighted that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or bacterial metabolism.
  • Receptor Binding : It could interact with specific receptors, modulating cellular responses related to inflammation and cancer cell growth.
  • Signal Transduction Pathways : The compound may affect various signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory activity comparable to indomethacin.
Burguete et al.Evaluated antimicrobial activity against E. coli and S. aureus, identifying key structural features that enhance efficacy.
Chovatia et al.Investigated anti-tubercular properties, demonstrating effective inhibition against Mycobacterium tuberculosis strains .

Q & A

Q. What are the standard synthetic routes for 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, a reflux method using hydrazine hydrate in butyric acid (110–120°C, 8–12 hours) is commonly employed to form the pyrazoline core . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) improve cyclization efficiency.
  • Catalyst use : Phosphorus oxychloride (POCl₃) enhances reaction rates in cyclization steps .
  • Temperature control : Prolonged reflux minimizes side products like open-chain hydrazones.

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1350–1150 cm⁻¹) and confirms cyclization .
  • NMR : ¹H NMR reveals diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.5 ppm, ABX coupling) .
  • DFT calculations : HOMO-LUMO analysis predicts reactivity, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites .

Q. How is purity assessed during synthesis, and what analytical techniques are used?

  • TLC monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .
  • Recrystallization : Ethanol or DMF yields single crystals suitable for X-ray diffraction .
  • HPLC-MS : Quantifies impurities (<2%) and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 443) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in antimicrobial or anticonvulsant activity across studies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify pharmacophores .
  • Cellular models : Use primary cell lines instead of immortalized ones to reduce off-target effects .

Q. What crystallographic insights reveal intermolecular interactions in this compound?

Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group, Z = 4) shows:

  • Hydrogen bonding : C–H···O interactions (2.8–3.2 Å) stabilize dimer formation .
  • π–π stacking : Aryl rings (4-bromophenyl and benzenesulfonyl) stack at 3.6–4.1 Å distances, influencing crystal packing .
  • Graph set analysis : R₂²(16) motifs describe dimeric networks, critical for predicting solubility .

Q. How can molecular docking elucidate its mechanism of action?

  • Target selection : Dock against proteins like carbonic anhydrase IX (PDB ID: 3IAI) or cyclooxygenase-2 (COX-2) .
  • Scoring functions : Use AutoDock Vina with AMBER force fields to assess binding affinities (ΔG < −7 kcal/mol suggests strong binding) .
  • MD simulations : 100-ns trajectories validate stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. What strategies improve yield in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Flow chemistry : Enhances reproducibility in sulfonylation steps .
  • Protecting groups : Use tert-butyl groups to prevent undesired sulfonamide oxidation .

Q. How do substituents influence electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., 4-bromophenyl): Increase electrophilicity, enhancing COX-2 inhibition .
  • Bulky groups (tert-butyl): Improve metabolic stability by shielding the pyrazole core from CYP450 enzymes .
  • Sulfonyl groups : Modulate solubility (log P ~3.5) and membrane permeability .

Data Analysis and Experimental Design

Q. How are vibrational modes correlated with biological activity?

  • IR band shifts : Reductions in N–H stretch frequencies (3350 → 3280 cm⁻¹) correlate with hydrogen-bonding capacity and antimicrobial potency .
  • DFT-normal mode analysis : Matches experimental IR peaks to theoretical vibrations, ensuring structural fidelity .

Q. What statistical methods validate reproducibility in pharmacological assays?

  • ANOVA : Assesses inter-group variability in IC₅₀ values (e.g., p < 0.05 for COX-2 inhibition) .
  • Hill slopes : Determine cooperativity in dose-response curves (e.g., nH > 1 suggests positive allosteric modulation) .
  • QSAR models : Relate Hammett constants (σ) of substituents to bioactivity trends .

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